3-(2-Thienyl)quinoline
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Overview
Description
3-(2-Thienyl)quinoline is a heterocyclic compound that combines a quinoline ring with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and a dienophile. Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, while nucleophilic substitution can take place at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
3-(2-Thienyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)quinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death.
Comparison with Similar Compounds
2-(Thienyl)quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
Thieno[2,3-c]quinoline: A fused ring system with different electronic properties.
Quinoline derivatives: Various substituted quinolines with different functional groups.
Uniqueness: 3-(2-Thienyl)quinoline is unique due to the presence of both quinoline and thiophene rings, which impart distinct electronic and steric properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H9NS |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-thiophen-2-ylquinoline |
InChI |
InChI=1S/C13H9NS/c1-2-5-12-10(4-1)8-11(9-14-12)13-6-3-7-15-13/h1-9H |
InChI Key |
DOSPJXNNOWZNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CS3 |
Origin of Product |
United States |
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